GGFG-PAB-Exatecan

Topoisomerase I inhibition ADC payload potency Enzymatic assay

ADC developers require a clinically validated linker-payload benchmark, yet sourcing a well-characterized drug-linker conjugate with documented TOP1 inhibitory potency remains a supply bottleneck. GGFG-PAB-Exatecan addresses this gap as the exatecan-based drug-linker conjugate matching the payload architecture of trastuzumab deruxtecan (Enhertu®) and datopotamab deruxtecan. • Enables direct comparative ADC screening with a payload IC50 of 1.43-4.07 nM across HER2-expressing cell lines (KPL-4, NCI-N87, SK-BR-3). • Features five distinct TOP1-DNA binding interactions vs. three for classical camptothecins, supporting mechanistic structure-activity studies. • Supplied with comprehensive CoA; stable at ambient temperature during transit; bulk quantities available for lead optimization campaigns.

Molecular Formula C47H47FN8O10
Molecular Weight 902.9 g/mol
Cat. No. B12371406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGGFG-PAB-Exatecan
Molecular FormulaC47H47FN8O10
Molecular Weight902.9 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)CNC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CN)O
InChIInChI=1S/C47H47FN8O10/c1-3-47(64)31-16-36-42-29(21-56(36)44(61)30(31)23-65-45(47)62)41-33(14-13-28-24(2)32(48)17-34(54-42)40(28)41)55-46(63)66-22-26-9-11-27(12-10-26)52-38(58)20-51-43(60)35(15-25-7-5-4-6-8-25)53-39(59)19-50-37(57)18-49/h4-12,16-17,33,35,64H,3,13-15,18-23,49H2,1-2H3,(H,50,57)(H,51,60)(H,52,58)(H,53,59)(H,55,63)/t33-,35-,47-/m0/s1
InChIKeyBTMIZOPVXMUSAQ-VCQSYUDLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate: ADC Payload Deruxtecan (DXd) Compound Identification and Class


The target compound is Deruxtecan (DXd), a deuterated exatecan derivative functioning as a potent DNA topoisomerase I (TOP1) inhibitor [1]. This compound serves as the cytotoxic payload in several clinically approved and investigational antibody-drug conjugates (ADCs), including trastuzumab deruxtecan (Enhertu®) and datopotamab deruxtecan [2]. As a camptothecin analog, it operates within the TOP1 inhibitor class but features a distinct molecular structure optimized for ADC conjugation and enhanced pharmacological properties [3].

Why Generic TOP1 Inhibitors Cannot Substitute for Deruxtecan (DXd) in ADC Applications


Deruxtecan (DXd) cannot be substituted with other camptothecin-class TOP1 inhibitors (e.g., exatecan free base, SN-38, or topotecan) due to critical structural and functional differences. DXd is specifically engineered with a hydroxyl group that enables stable, cleavable linker conjugation essential for ADC drug-to-antibody ratio (DAR) homogeneity and high DAR values (7-8) [1]. This contrasts with exatecan free base, which is optimized for amine-based linkers, and SN-38, which exhibits significantly lower TOP1 trapping potency [2]. The deuterium labeling in the specified derivative further enables precise analytical quantification in pharmacokinetic studies, a feature absent in non-deuterated analogs [3].

Quantitative Differentiation Evidence: Deruxtecan (DXd) vs. Comparator TOP1 Inhibitors and ADC Payloads


TOP1 Inhibition Potency: Deruxtecan (DXd) vs. Exatecan Free Base

Deruxtecan (DXd) demonstrates superior TOP1 inhibitory potency compared to its parent compound exatecan free base. In enzymatic assays, DXd exhibits an IC50 of 0.31 μM, representing a 7.1-fold improvement in potency over exatecan free base (IC50 = 2.2 μM) . This enhanced potency enables effective target engagement at lower intracellular concentrations, a critical advantage for ADC payload delivery where payload release is limited by receptor internalization kinetics.

Topoisomerase I inhibition ADC payload potency Enzymatic assay

Cytotoxicity Across Human Cancer Cell Lines: Deruxtecan (DXd) vs. Parent Exatecan

Deruxtecan (DXd) exhibits potent cytotoxicity against HER2-expressing human cancer cell lines KPL-4, NCI-N87, and SK-BR-3, with IC50 values ranging from 1.43 nM to 4.07 nM [1]. In contrast, parent exatecan free base demonstrates a mean GI50 of 2.02 ng/mL (~4.6 nM) in breast cancer cells, with higher GI50 values in colon (2.92 ng/mL), gastric (1.53 ng/mL), and lung (0.877 ng/mL) cancer cell lines . The DXd derivative maintains consistent nanomolar-range potency across HER2-positive models, whereas exatecan shows variable potency depending on tumor type and HER2 expression status.

Cytotoxicity ADC payload Cancer cell lines

ADC Drug-to-Antibody Ratio (DAR) and Conjugation Homogeneity: DXd-Based ADCs vs. T-DM1

DXd enables ADCs with a high drug-to-antibody ratio (DAR) of 7-8 with homogeneous conjugation, achieved through the reduction of all interchain disulfide bonds and conjugation to the resulting cysteine residues [1]. This DAR is significantly higher than that of trastuzumab emtansine (T-DM1), which has a DAR of approximately 3.5 [2]. The homogeneous DAR distribution in DXd-based ADCs, confirmed by native LC-MS, ensures consistent payload loading and predictable pharmacokinetic and pharmacodynamic properties [3]. The DAR of 8 represents the theoretical maximum drug loading achievable via conventional interchain cysteine conjugation.

ADC conjugation Drug-to-antibody ratio Homogeneity

Bystander Killing Effect: DXd-ADC vs. T-DM1 in Heterogeneous Tumors

DXd-based ADCs exhibit a potent bystander killing effect, enabling the destruction of adjacent tumor cells that do not express the target antigen. In co-culture experiments using HER2-positive KPL-4 cells and HER2-negative MDA-MB-468 cells, treatment with trastuzumab deruxtecan (10 nM; 5 days) resulted in significant bystander killing of the HER2-negative population [1]. In contrast, T-DM1 does not exhibit bystander effects, as its payload (DM1) cannot exit targeted cells to reach untargeted cells [2]. The bystander effect is attributed to the high membrane permeability of the DXd payload, which allows diffusion across cell membranes after release [3].

Bystander effect Tumor heterogeneity ADC payload membrane permeability

TOP1-DNA Trapping Efficiency: Exatecan Derivative Class vs. Classical TOP1 Inhibitors

Exatecan and its derivatives (including DXd) demonstrate substantially stronger TOP1-DNA complex trapping compared to clinically approved classical TOP1 inhibitors. Molecular modeling reveals that exatecan forms two novel molecular interactions with the flanking DNA base and TOP1 residue N352, in addition to the three canonical interactions (R364, D533, N722) shared with camptothecins [1]. Accordingly, exatecan showed much stronger TOP1 trapping, higher DNA damage induction, and greater apoptotic cell death than classical TOP1 inhibitors used clinically, including SN-38 and topotecan [2]. One study reported exatecan as 3-fold and 10-fold more potent at inhibiting TOP1 extracted from murine P388 leukemia cells than SN-38 and topotecan, respectively .

TOP1-DNA trapping DNA damage Apoptosis

TOP1 Inhibitory Activity: Exatecan vs. SN-38 Direct Enzymatic Comparison

In direct comparative enzymatic assays using TOP1 extracted from SUIT-2 human pancreatic cancer cells, exatecan (DX-8951) demonstrated substantially greater TOP1 inhibitory potency than SN-38, the active metabolite of irinotecan. Exatecan inhibited TOP1 activity with an IC50 of 0.82 μg/mL, compared to 2.3 μg/mL for SN-38 [1]. This represents a 2.8-fold improvement in potency, establishing the superior enzymatic activity of the exatecan scaffold that underlies the DXd derivative.

TOP1 inhibition Enzymatic assay Camptothecin analogs

Deruxtecan (DXd) Application Scenarios: Research and Industrial Use Cases


ADC Development for Heterogeneous or Low-Antigen-Expressing Tumors

DXd is the payload of choice for developing ADCs targeting tumors with heterogeneous or low antigen expression. The combination of high DAR (7-8) [1] and potent bystander effect [2] enables effective killing of both antigen-positive and adjacent antigen-negative tumor cells. This makes DXd-based ADCs uniquely suited for indications where target antigen expression is variable, such as HER2-low breast cancer and heterogeneous solid tumors, where non-bystander ADCs like T-DM1 show limited efficacy [3].

PK/PD Studies Requiring Precise Payload Quantification

The deuterated DXd derivative (as specified in the target compound) is specifically optimized for use as an internal standard in LC-MS/MS analytical methods for pharmacokinetic and pharmacodynamic studies of DXd-based ADCs [1]. Its distinct mass shift relative to non-deuterated DXd enables accurate quantification of released payload in plasma and tumor tissue, essential for establishing exposure-response relationships and informing clinical dosing strategies [2].

In Vitro Cytotoxicity Screening of ADC Candidates

DXd serves as a benchmark cytotoxic payload for screening novel ADC candidates across HER2-positive and HER2-low cancer cell lines. Its established cytotoxicity profile (IC50 1.43-4.07 nM in KPL-4, NCI-N87, SK-BR-3 cells) [1] provides a reference standard for evaluating new linker-payload combinations. The availability of well-characterized DXd-based ADCs (trastuzumab deruxtecan, datopotamab deruxtecan) enables direct comparative assessment of novel constructs against clinically validated benchmarks [2].

TOP1 Inhibitor Mechanism-of-Action Studies

The exatecan derivative class (including DXd) is uniquely valuable for studying TOP1-DNA trapping mechanisms due to its enhanced molecular interactions. With five distinct binding interactions to the TOP1-DNA cleavage complex (compared to three for classical camptothecins) [1], DXd and related compounds enable investigation of structure-activity relationships governing TOP1 poisoning and subsequent DNA damage response pathways [2]. This mechanistic insight supports rational design of next-generation TOP1 inhibitors and combination therapy strategies with ATR inhibitors [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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